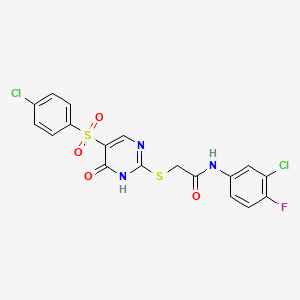

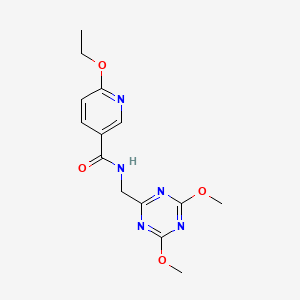

![molecular formula C17H23BN2O4 B2453873 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester CAS No. 2377610-47-2](/img/structure/B2453873.png)

2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The boronic ester moiety has significantly expanded the scope of boron chemistry . In particular, pinacol boronic esters, which are usually bench stable, easy to purify and often even commercially available have played a prominent role .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pinacol boronic esters are often synthesized through borylation approaches . Protodeboronation of alkyl boronic esters is not well developed .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Synthesis and Derivative Formation

2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester, a boronic acid ester derivative, is primarily utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of derivatives of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine is achieved through the interaction with α-amino acids, which is a critical step in forming complex heterocyclic structures (Deyanov & Konshin, 2004).

Catalytic Applications in Pharmaceutical Industry

In the pharmaceutical sector, boronic acids and esters, like this compound, are integral in the synthesis of active pharmaceutical ingredients (APIs). They are employed in palladium-catalyzed Suzuki–Miyaura borylation reactions, a key method for preparing a variety of active agents. This process facilitates the formation of dimerization products and potential anti-cancer and anti-TB agents through subsequent chemical reactions (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Suzuki Coupling Reactions

A significant application of boronic acid pinacol esters is in Suzuki coupling reactions. These reactions are crucial for connecting organic building blocks in the synthesis of complex molecules. The use of boronic acid esters in these reactions showcases their versatility and importance in organic synthesis (Mullens, 2009); (Batool, Emwas, Gao, Munawar, & Chotana, 2016).

Applications in Heterocyclic Compound Research

This compound is used in the preparation of a range of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, which are then evaluated for various biological activities. This underlines its role in the development of new medicinal compounds (Abignente et al., 1984).

Luminescent Sensing and Analytical Applications

The compound finds use in luminescent sensing, particularly in the formation of exciplexes with pyridinium boronic acids. This application in fluorescence-based sensing technologies indicates its potential in analytical chemistry and biochemistry (Huang, Jiang, Bull, Fossey, & James, 2010).

Mécanisme D'action

Target of Action

Boronic esters are generally used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds . The targets in these reactions are typically organic groups that can undergo oxidative addition with palladium .

Mode of Action

In SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds via SM cross-coupling reactions . These reactions are crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

It’s known that the ph strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological ph . This suggests that the bioavailability of these compounds could be significantly affected by the pH of the environment.

Result of Action

The result of the action of 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester is the formation of new carbon-carbon bonds via SM cross-coupling reactions . This can lead to the synthesis of complex organic molecules, which can have various applications in fields like medicinal chemistry .

Action Environment

The action of boronic esters is influenced by several environmental factors. As mentioned earlier, the pH of the environment can significantly affect the rate of hydrolysis of these compounds . Additionally, the presence of certain substances, such as ethers, can catalyze the reactions involving boronic esters . Therefore, the action, efficacy, and stability of 2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester can be influenced by the pH and the presence of other substances in the environment.

Propriétés

IUPAC Name |

ethyl 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O4/c1-7-22-15(21)13-10-20-9-12(11(2)8-14(20)19-13)18-23-16(3,4)17(5,6)24-18/h8-10H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLABZMSMTNIRGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2453791.png)

![3-methyl-1-[(1H-pyrazol-3-yl)methyl]urea](/img/structure/B2453795.png)

![N-[4-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2453799.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-4-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2453800.png)

![2-Chloro-N-[(1-methylindazol-6-yl)methyl]propanamide](/img/structure/B2453802.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2453809.png)

![N-(4-acetylphenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2453811.png)